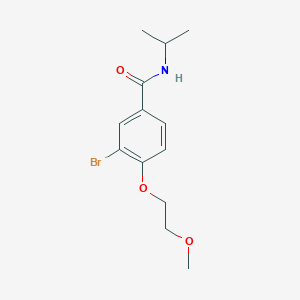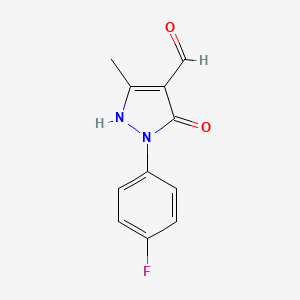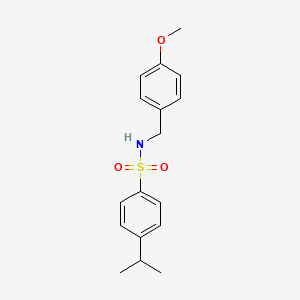![molecular formula C18H13ClN2O4 B4839918 N-[1-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-furamide](/img/structure/B4839918.png)
N-[1-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-furamide
Descripción general
Descripción
N-[1-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-furamide, also known as CFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CFA belongs to the class of compounds known as furanones, which have been shown to possess a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of N-[1-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-furamide is thought to involve its interaction with the ATP-binding site of GSK-3β, leading to inhibition of its activity. This inhibition results in downstream effects on a variety of signaling pathways, including the Wnt/β-catenin pathway, which has been implicated in cancer and other diseases.
Biochemical and Physiological Effects
N-[1-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-furamide has been shown to have a range of biochemical and physiological effects, including inhibition of GSK-3β activity, modulation of the Wnt/β-catenin pathway, and inhibition of cancer cell growth. In addition, N-[1-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-furamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[1-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-furamide in lab experiments is its well-characterized mechanism of action and its ability to selectively inhibit GSK-3β activity. This specificity makes it a valuable tool for studying the role of GSK-3β in various disease states. However, one limitation of using N-[1-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-furamide is its potential toxicity, which must be carefully monitored in experiments.
Direcciones Futuras
There are several potential future directions for research on N-[1-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-furamide. One area of interest is the development of N-[1-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-furamide analogs with improved potency and selectivity for GSK-3β inhibition. Another potential direction is the investigation of N-[1-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-furamide's effects on other signaling pathways, such as the PI3K/Akt pathway, which has also been implicated in a variety of diseases. Finally, there is potential for the use of N-[1-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-furamide in combination with other therapies for the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
N-[1-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-furamide has been shown to possess a range of biological activities that make it a promising compound for scientific research. One of the most notable applications of N-[1-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-furamide is its ability to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which has been implicated in a variety of diseases including Alzheimer's disease, bipolar disorder, and diabetes. N-[1-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-furamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
N-[(Z)-3-(3-chloroanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c19-12-4-1-5-13(10-12)20-17(22)15(11-14-6-2-8-24-14)21-18(23)16-7-3-9-25-16/h1-11H,(H,20,22)(H,21,23)/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCRTRLGANMOBS-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-methoxyethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4839835.png)
![3-amino-N-[4-(difluoromethoxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4839836.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4839855.png)
![N-(2,4-dimethylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4839871.png)
![4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4839878.png)
![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}isonicotinamide](/img/structure/B4839891.png)
![4-({3-[(4-chloro-2-methylphenoxy)methyl]-4-methoxybenzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4839901.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B4839911.png)
![methyl 3-{[(2-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4839913.png)

![ethyl [1-(tetrahydro-2-furanyl)ethyl]carbamate](/img/structure/B4839919.png)

![1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4839925.png)